![molecular formula C22H19N3O2S B1530993 5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide CAS No. 343372-49-6](/img/structure/B1530993.png)
5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide
Vue d'ensemble
Description
5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, which share structural similarities with the thiophene carboxamide compound, have been reported to exhibit antiviral activities . Compounds with an indole nucleus have been synthesized and tested against various viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities. The structural features of thiophene carboxamide could be explored for potential antiviral drug development, leveraging its ability to bind with high affinity to multiple receptors.
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives has been well-documented . Given the structural complexity and potential for bioactivity modulation, 5-cyano-3-methyl-N-[(4-methylphenyl)methoxyiminomethyl]-4-phenylthiophene-2-carboxamide could be a candidate for the synthesis of new anti-inflammatory agents. Research could focus on its interaction with inflammatory pathways and cytokine modulation.
Anticancer Applications
Indole derivatives are known for their anticancer properties, with various compounds being investigated for their ability to inhibit tumor growth and proliferation . The thiophene carboxamide compound could be studied for its cytotoxic effects on cancer cells, potentially leading to the development of novel chemotherapeutic agents.
Antioxidant Applications
Compounds containing the indole nucleus have shown antioxidant properties, which are crucial in combating oxidative stress-related diseases . The thiophene carboxamide compound could be researched for its ability to scavenge free radicals and protect cells from oxidative damage.
Antimicrobial Applications
The antimicrobial activity of indole derivatives makes them valuable in the fight against resistant strains of bacteria and fungi . Research into the thiophene carboxamide compound could include its efficacy against a range of microbial pathogens and its potential use in antimicrobial drug development.
Antidiabetic Applications
Indole derivatives have been explored for their antidiabetic effects, particularly in insulin resistance and glucose metabolism . The thiophene carboxamide compound could be investigated for its potential to modulate blood sugar levels and improve diabetic conditions.
Antimalarial Applications
Indole derivatives have shown activity against the malaria parasite, offering a pathway for the development of new antimalarial drugs . The structural features of the thiophene carboxamide compound could be optimized for efficacy against Plasmodium species.
Neuroprotective Applications
Some indole derivatives have been identified with neuroprotective properties, suggesting a role in the treatment of neurodegenerative diseases . Research into the thiophene carboxamide compound could focus on its potential to protect neuronal cells and its mechanism of action in neuroprotection.
Propriétés
IUPAC Name |
5-cyano-3-methyl-N-[(4-methylphenyl)methoxyiminomethyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-8-10-17(11-9-15)13-27-25-14-24-22(26)21-16(2)20(19(12-23)28-21)18-6-4-3-5-7-18/h3-11,14H,13H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUFMMKCXLELGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CNC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



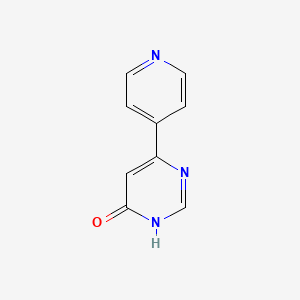
![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1530917.png)

![5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione](/img/structure/B1530920.png)
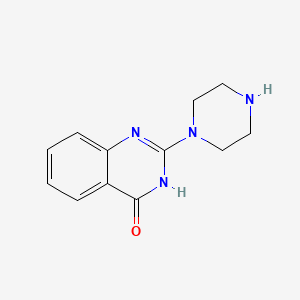
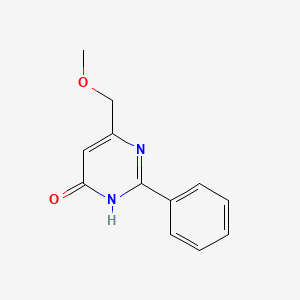
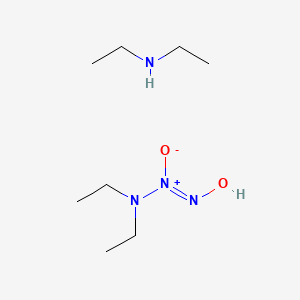
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-methylpropan-1-OL](/img/structure/B1530925.png)

![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)
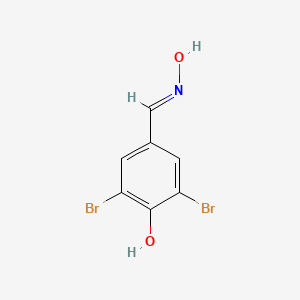
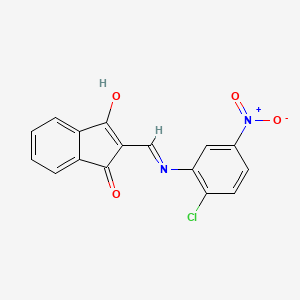
![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)